Aprepitant-d4

Catalog No.
S1492624
CAS No.
1133387-60-6
M.F
C23H21F7N4O3
M. Wt
538.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aprepitant-d4

CAS Number

1133387-60-6

Product Name

Aprepitant-d4

IUPAC Name

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one

Molecular Formula

C23H21F7N4O3

Molecular Weight

538.5 g/mol

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1/i2D,3D,4D,5D

InChI Key

ATALOFNDEOCMKK-NSVJKUEGSA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F

Synonyms

5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl-d4)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one; Emend-d4; L 754030-d4; MK 0869-d4; MK 869-d4; ONO 7436-d4;

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NC(=O)NN3)C4=CC=C(C=C4)F

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H]2[C@H](OCCN2CC3=NC(=O)NN3)O[C@H](C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)[2H])[2H])F)[2H]

Application in Pharmaceutics

Aprepitant is used in the field of pharmaceutics . It is the first member of a new antiemetic drug class called NK 1 receptor antagonists and is commonly prescribed to prevent chemotherapy-induced nausea and vomiting . Its poor solubility causes bioavailability issues .

The method of application involves designing a self-emulsifying formulation that can be filled into capsules in a melted state and then solidified at room temperature . Solidification is achieved by using surfactants with a melting temperature above room temperature . Various polymers have also been tested to maintain the supersaturated state of the drug .

The results showed an increased dissolution rate of the drug . The cytotoxicity of the formulation was tested in the Caco-2 cell line, and a formulation with improved solubility and low toxicity was obtained .

Application in Molecular Pharmacokinetics

Aprepitant is used in molecular pharmacokinetics . Solid dispersions are a useful approach to improve the dissolution rate and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) .

The method of application involves the preparation of solid dispersions . The solid dispersions were characterized by dissolution, FTIR, XRPD, DSC, SEM and pharmacokinetic studies in rats .

The results showed that the dissolution rate of the aprepitant was significantly increased by solid dispersions . XRD, DSC, and SEM analysis indicated that the aprepitant existed in an amorphous form within the solid dispersions . The degree of drug absorption was comparable with that of Emend® .

Application in Oncology

Aprepitant has been repurposed as an early-stage anticancer agent . It kills human and mouse cancer cells by hyperactivating the stress response pathway, the anticipatory unfolded protein response (a-UPR), thereby inducing immune cell activating necrotic cell death .

The method of application involves treating cancer cells with Aprepitant . Aprepitant robustly activates the PERK arm of the UPR, increasing p-PERK and peIF2α, inhibiting protein synthesis . Notably, aprepitant treatment results in ATP depletion and activation of AMPK .

In both standard 2-dimensional cell culture and 3-dimensional organoid culture, aprepitant-treated breast cancer cells displayed typical features of necrotic cell death, including cell swelling, membrane rupture, and cytoplasmic vacuolization . Cell death by necrosis and membrane rupture leads to the release of immune cell activating cell contents termed damage-associated molecular patterns (DAMPs) .

Application in NeuroAIDs Research

Aprepitant is used in translational NeuroAIDs research . A sensitive and rapid chromatography-tandem mass spectrometry method has been developed for the quantification of Aprepitant in rhesus macaque plasma, cerebral spinal fluid, and human plasma .

The method of application involves the use of chromatography-tandem mass spectrometry . This technique allows for the accurate quantification of Aprepitant in various biological fluids .

Application in Theoretical Chemistry

Aprepitant has been studied in the field of theoretical chemistry . Experimental spectroscopic and molecular docking investigations have been conducted on the anticancer drugs aprepitant and capecitabine .

The method of application involves using standard FT-IR spectrum analysis and molecular docking techniques . The exact atomic-level mechanism of aprepitant and capecitabine is determined, by targeting the human NK1 substance P receptor (Human brain NK1 receptor) and thymidine phosphatase (cancer tissue) proteins .

The results showed that the root mean square deviation and binding energy, as well as the types of bonds formed and the exact pathway taken by the anticancer medications in their interaction with the receptor, are established . This knowledge may be used to improve the mechanism of action, efficacy, and effectiveness of NK1 receptor antagonist drugs and anticancer medication, as well as to design innovative anticancer agents .

Application in Drug Delivery Systems

Aprepitant has been used in the development of oral drug delivery systems . Ordered mesoporous silica nanoparticles have been used for modulating the release of Aprepitant .

The method of application involves the use of ordered mesoporous silica nanoparticles . These nanoparticles are loaded with aprepitant via a passive diffusion method . The percentage of the loaded active agent, along with the encapsulation efficiency, was evaluated using High-performance Liquid Chromatography (HPLC) analysis complemented by Thermogravimetric Analysis (TGA) .

The results showed that the release profiles of the drug from the mesoporous materials were studied in various release media and revealed an aprepitant release up to 45% when sink conditions are applied . The cytocompatibility of the silica nanoparticles was assessed in Caco-2 cell monolayers, in the presence and absence of the active agent, suggesting that they can be used as carriers of aprepitant without presenting any toxicity in vitro .

Aprepitant-d4 is a deuterated form of Aprepitant, which is a selective neurokinin-1 (NK-1) receptor antagonist. This compound is primarily utilized in research settings as an internal standard for quantifying Aprepitant in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The chemical formula for Aprepitant-d4 is C23H21F7N4O3, and it has a CAS number of 1133387-60-6. The deuteration of Aprepitant enhances its stability and allows for more precise analytical measurements .

Aprepitant-d4 undergoes metabolic transformations similar to its non-deuterated counterpart. In vitro studies indicate that Aprepitant is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C19 . The presence of deuterium may influence the kinetics of these reactions, potentially providing insights into metabolic pathways and the stability of the compound during analysis.

As a neurokinin-1 receptor antagonist, Aprepitant-d4 exhibits significant antiemetic properties. It is primarily used to prevent nausea and vomiting associated with chemotherapy and surgery. The biological activity of Aprepitant-d4 mirrors that of Aprepitant, making it useful in pharmacokinetic studies to understand the drug's behavior in biological systems . Its role as an internal standard facilitates accurate assessments of Aprepitant levels in various biological matrices.

The synthesis of Aprepitant-d4 typically involves the introduction of deuterium into specific positions of the Aprepitant molecule. While detailed synthetic routes are proprietary, common methods include:

  • Deuteration Reactions: Utilizing deuterated reagents during the synthesis of Aprepitant.
  • Isotopic Exchange: Employing methods that allow for the replacement of hydrogen atoms with deuterium under controlled conditions.

These methods ensure that the resulting compound retains its structural integrity while incorporating deuterium for enhanced analytical properties .

Aprepitant-d4 has several applications in scientific research:

  • Analytical Chemistry: Used as an internal standard for quantifying Aprepitant levels in biological samples.
  • Pharmacokinetic Studies: Assists in understanding the metabolism and pharmacodynamics of Aprepitant.
  • Drug Development: Provides insights into the efficacy and safety profiles of NK-1 receptor antagonists.

Its unique isotopic labeling makes it invaluable for precise measurement and analysis in various experimental setups .

Interaction studies involving Aprepitant-d4 primarily focus on its role in understanding drug-drug interactions, particularly those involving cytochrome P450 enzymes. By using Aprepitant-d4 as a tracer, researchers can investigate how other compounds may affect the metabolism of Aprepitant, thereby elucidating potential interactions that could influence therapeutic outcomes .

Aprepitant-d4 shares structural similarities with several other compounds that act as neurokinin-1 receptor antagonists or have related pharmacological activities. Here are some notable examples:

Compound NameCAS NumberKey Features
Aprepitant170729-80-5Non-deuterated form; widely used antiemetic agent.
Netupitant1190308-26-0Another NK-1 receptor antagonist; used in combination therapies.
Rolapitant1190308-26-0Similar mechanism; used for chemotherapy-induced nausea and vomiting.
Maropitant169034-18-8Primarily used in veterinary medicine; has antiemetic properties.

Uniqueness: The primary distinction of Aprepitant-d4 lies in its isotopic labeling, which enhances its utility in analytical chemistry without altering its biological activity compared to non-deuterated forms . This feature allows for more accurate tracking and quantification in pharmacokinetic studies.

XLogP3

4.2

Dates

Modify: 2024-04-14

Explore Compound Types